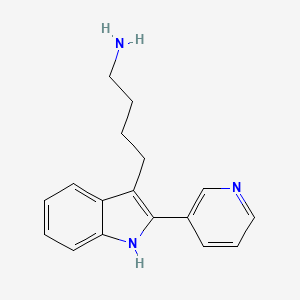

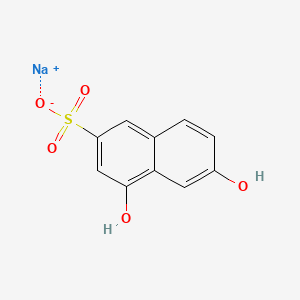

![molecular formula C11H13N3O3S B1309796 5-(2,3,4-三甲氧基-苯基)-[1,3,4]噻二唑-2-胺 CAS No. 299932-72-2](/img/structure/B1309796.png)

5-(2,3,4-三甲氧基-苯基)-[1,3,4]噻二唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "5-(2,3,4-Trimethoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine" is a derivative of the thiadiazole class, which is known for its potential in medicinal chemistry due to the biological activities associated with thiadiazole derivatives. These compounds have been extensively studied for their antibacterial, antifungal, and trypanocidal properties, as well as their potential use in drug development for various diseases .

Synthesis Analysis

The synthesis of thiadiazole derivatives typically involves the reaction of appropriate phenyl compounds with reagents that facilitate the formation of the thiadiazole ring. For instance, the synthesis of 3-[5-substituted phenyl-1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones involves a multi-step process that includes the formation of the thiadiazole ring followed by further functionalization to achieve the desired compound . Similarly, the synthesis of other related compounds often involves the use of starting reagents like amino thiourea or isothiocyanate, followed by reactions such as heterocyclization and alkylation to introduce the thiadiazole moiety .

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by the presence of a thiadiazole ring, which can be substituted with various functional groups. X-ray diffraction studies have been used to determine the crystal structures of these compounds, revealing details such as ring planarity, dihedral angles, and intermolecular interactions . For example, the crystal structure of 5-(2′-aminophenyl)-2-dimethylamino-1,3,4-thiazole shows a planar molecule with a small dihedral angle between the rings, and molecules linked by antiparallel hydrogen bonds .

Chemical Reactions Analysis

Thiadiazole derivatives can undergo various chemical reactions, including nucleophilic addition, hydrazinolysis, and intramolecular cyclization, to form more complex structures with potential biological activity . The reactivity of these compounds is often influenced by the substituents on the thiadiazole ring, which can affect the electron distribution and thus the chemical behavior of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives, such as solubility, melting point, and stability, are crucial for their potential application as pharmaceutical agents. These properties are typically characterized using techniques like IR spectroscopy, NMR spectroscopy, and high-performance liquid chromatography (HPLC) . Theoretical calculations, such as density functional theory (DFT), are also employed to predict the properties and reactivity of these compounds .

Relevant Case Studies

Several studies have evaluated the biological activities of thiadiazole derivatives. For instance, some compounds have shown promising antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, as well as antifungal activity against species like Aspergillus niger . Other studies have focused on the potential trypanocidal activity of these compounds, which could lead to treatments for diseases like Chagas disease . Additionally, the fungicidal activity of certain thiadiazole derivatives has been investigated, highlighting their potential as agricultural agents .

科学研究应用

合成工艺

- 5-氯-3-甲基-1-苯基-1H-吡唑-4-甲酰氯与取代的[1,3,4]噻二唑-2-胺的反应导致合成5-氯-3-甲基-1-苯基-1Η吡唑-4-羧酸(5-取代-[1,3,4]噻二唑-2-基)酰胺等化合物,产率良好,展示了噻二唑-2-胺衍生物的合成多功能性 (H. Liming 等人,2003)。

生物活性

- N-[5-(4-(烷基/芳基)-3-硝基-苯基)-[1,3,4-噻二唑-2-基]-2,2-二甲基-丙酰胺和其他类似的由5-(4-氟-3-硝基-苯基)-[1,3,4]噻二唑-2-胺合成的化合物表现出明显的抗菌和抗真菌活性,表明噻二唑-2-胺衍生物在抗菌应用中的潜力 (B. Chandrakantha 等人,2014)。

抗癌特性

- 一系列合成的5-(3-吲哚基)-2-取代-1,3,4-噻二唑对多种癌细胞系表现出显着的细胞毒性,某些衍生物表现出高活性,强调了噻二唑衍生物在癌症治疗中的潜力 (Dalip Kumar 等人,2010)。

结构和光谱研究

- 5-苄基-N-苯基-1,3,4-噻二唑-2-胺、2-(5-苯基-1,3,4-噻二唑-2-基)吡啶和2-(5-甲基-1,3,4-噻二唑-2-基硫基)-5-甲基-1,3,4-噻二唑等化合物已合成并表征,有助于理解噻二唑-2-胺衍生物的结构多样性和稳定性 (R. Dani 等人,2013)。

抗菌和抗炎应用

- 已合成并评估各种噻二唑衍生物的抗炎和镇痛活性,一些化合物表现出显着的活性,表明其在开发新的治疗剂中的用途 (S. K. Bhati 等人,2008)。

缓蚀

- 噻二唑-2-胺衍生物已被研究为酸性溶液中低碳钢腐蚀的抑制剂,研究表明这些抑制剂的效率随着浓度的增加而增加,并且它们遵循朗缪尔吸附等温线 (M. Yadav 等人,2015)。

属性

IUPAC Name |

5-(2,3,4-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3S/c1-15-7-5-4-6(8(16-2)9(7)17-3)10-13-14-11(12)18-10/h4-5H,1-3H3,(H2,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQYSIWRMEBVDPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C2=NN=C(S2)N)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,3,4-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

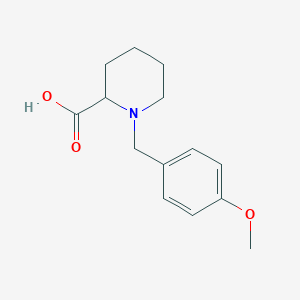

![5-[(2-Dimethylamino-ethylamino)-methyl]-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1309713.png)

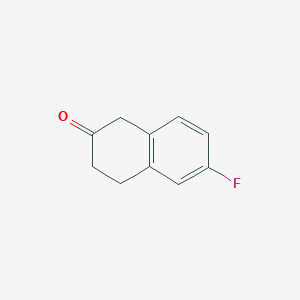

![4-{[(4-Fluorobenzyl)amino]-methyl}cyclohexanecarboxylic acid](/img/structure/B1309725.png)

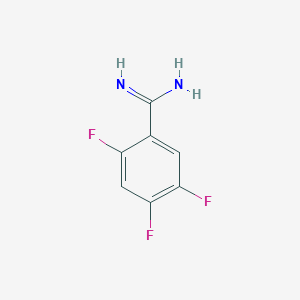

![2-[(4-aminophenyl)sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B1309727.png)

![4H-thiochromeno[4,3-d][1,3]thiazol-2-amine](/img/structure/B1309734.png)

![[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B1309746.png)

![[4-(3,4-Dimethoxy-phenyl)-2-methyl-thiazol-5-yl]-acetic acid](/img/structure/B1309748.png)